molecular formula C19H22O3 B13768847 10a,12a-dimethyl-4,4a,4b,10b,11,12-hexahydro-3H-naphtho[2,1-f]chromene-2,8-dione

10a,12a-dimethyl-4,4a,4b,10b,11,12-hexahydro-3H-naphtho[2,1-f]chromene-2,8-dione

Cat. No.: B13768847
M. Wt: 298.4 g/mol
InChI Key: HUVKDXADKCTIPV-UHFFFAOYSA-N
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Description

10a,12a-dimethyl-4,4a,4b,10b,11,12-hexahydro-3H-naphtho[2,1-f]chromene-2,8-dione is a complex organic compound with the molecular formula C19H22O3 and a molecular weight of 298.376 g/mol. This compound is known for its unique structural features, which include a naphtho[2,1-f]chromene core with multiple fused rings and various functional groups.

Preparation Methods

The synthesis of 10a,12a-dimethyl-4,4a,4b,10b,11,12-hexahydro-3H-naphtho[2,1-f]chromene-2,8-dione involves several steps, typically starting from simpler organic molecules. The synthetic routes often include cyclization reactions, oxidation, and reduction steps under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

10a,12a-dimethyl-4,4a,4b,10b,11,12-hexahydro-3H-naphtho[2,1-f]chromene-2,8-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.

Scientific Research Applications

10a,12a-dimethyl-4,4a,4b,10b,11,12-hexahydro-3H-naphtho[2,1-f]chromene-2,8-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10a,12a-dimethyl-4,4a,4b,10b,11,12-hexahydro-3H-naphtho[2,1-f]chromene-2,8-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

10a,12a-dimethyl-4,4a,4b,10b,11,12-hexahydro-3H-naphtho[2,1-f]chromene-2,8-dione can be compared with similar compounds such as:

    10a,12a-dimethyl-3,4,4a,5,6,9,10,10a,10b,11,12,12a-dodecahydro-2H-naphtho[2,1-f]chromene-2,8(4bH)-dione: This compound has a similar core structure but differs in the degree of hydrogenation and functional groups.

    4-hydroxy-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione: This compound contains a hydroxyl group, which imparts different chemical properties.

    (4aS,4bR,6aS,10aS,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,6a,7,9,10,10b,11,12-dodecahydro-3H-naphtho[2,1-f]chromene-2,8-dione: This stereoisomer has a different spatial arrangement of atoms, affecting its reactivity and interactions.

Properties

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

10a,12a-dimethyl-4,4a,4b,10b,11,12-hexahydro-3H-naphtho[2,1-f]chromene-2,8-dione

InChI

InChI=1S/C19H22O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h3-4,7,9,11,14-16H,5-6,8,10H2,1-2H3

InChI Key

HUVKDXADKCTIPV-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(C1CCC(=O)O2)C=CC4=CC(=O)C=CC34C

Origin of Product

United States

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